Lipophilicity vs. Thiadiazole and Phenyl Analogs
The target compound possesses a computed XLogP3 of -1.0, substantially lower than the 5-phenyl analog (XLogP3 ≈ +0.5) and also lower than the 5-methyl-1,3,4-thiadiazol-2-yl isomer (XLogP3 ≈ -0.6) [1]. This lower lipophilicity predicts superior aqueous solubility and reduced CYP450 binding, making it the preferred choice when high aqueous solubility and low non-specific binding are required in biochemical assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.0 |
| Comparator Or Baseline | (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine: XLogP3 ≈ +0.5; (5-Methyl-1,3,4-thiadiazol-2-yl)methanamine: XLogP3 ≈ -0.6 |
| Quantified Difference | Target is 1.5 log units more hydrophilic than the phenyl analog and 0.4 log units more hydrophilic than the thiadiazole. |
| Conditions | Computed values from PubChem (XLogP3 3.0); exact experimental logP may differ. |
Why This Matters
A 1.5-log-unit difference in logP corresponds to a ~30-fold difference in octanol-water partitioning, directly impacting aqueous solubility, formulation ease, and non-specific protein binding in biological assays.
- [1] PubChem. Compound Summaries: CID 14442192 (target), CID 2837799 (5-phenyl analog), CID 59027373 (thiadiazole analog). XLogP3 values. Retrieved April 2026. View Source
